4-Cyano-2-methylphenylboronic acid, pinacol ester
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Overview
Description
4-Cyano-2-methylphenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-methylphenylboronic acid, pinacol ester typically involves the reaction of 4-Cyano-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-methylphenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent and a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and catalysts (e.g., palladium) are used.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding aryl compound.
Scientific Research Applications
4-Cyano-2-methylphenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-2-methylphenylboronic acid, pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Cyano-2-methylphenylboronic acid, pinacol ester can be compared with other boronic esters, such as:
4-Cyanophenylboronic acid pinacol ester: Similar in structure but lacks the methyl group, which can affect its reactivity and selectivity.
Phenylboronic acid pinacol ester: Lacks the cyano and methyl groups, making it less versatile in certain reactions.
The presence of the cyano and methyl groups in this compound provides unique reactivity and selectivity, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-cyano-2-methylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-10-8-11(9-16)6-7-12(10)15(18)19-14(4,5)13(2,3)17/h6-8,17-18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXSWMKSSLNSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)C)(O)OC(C)(C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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